molecular formula C11H10FNO2S B1672846 Flosequinan CAS No. 76568-02-0

Flosequinan

Cat. No. B1672846
CAS RN: 76568-02-0
M. Wt: 239.27 g/mol
InChI Key: UYGONJYYUKVHDD-UHFFFAOYSA-N
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Description

Flosequinan is a quinolone vasodilator that was discovered and developed by Boots UK and was sold for about a year under the trade name Manoplax . It was approved in 1992 in the US and UK to treat people with heart failure who could not tolerate ACE inhibitors or digitalis .


Synthesis Analysis

Flosequinan can be synthesized through two routes. One involves the ring closure of the β-keto sulfoxides with ortho esters, and the other involves the cyclisation of the anilinoacrylates . Another method involves a high-yield, 4-step synthesis for flosequinan starting with 4-fluoroanthranilic acid .


Molecular Structure Analysis

The molecular formula of Flosequinan is C11H10FNO2S . The InChIKey is UYGONJYYUKVHDD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Flosequinan may block the effector-receptor activation of G transduction proteins which, in the presence of guanosine triphosphate, stimulate phospholipase C . It also prevents the production of inositol 1,4,&triphosphate and to a lesser extent protein kinase C activation produced by endothelin-1 effector-receptor coupling .


Physical And Chemical Properties Analysis

Flosequinan is a small molecule drug with a molar mass of 239.26 g·mol−1 .

Scientific Research Applications

1. Efficacy in Chronic Heart Failure

Flosequinan has been studied for its efficacy in treating chronic heart failure. A double-blind, placebo-controlled study demonstrated that patients with chronic heart failure showed significant improvement when treated with flosequinan. This included increased exercise tolerance and symptomatic benefits, indicating the drug's effectiveness for patients who remain symptomatic despite treatment with digoxin and diuretic drugs (Packer et al., 1993).

2. Pharmacology and Mode of Action

Research has focused on the pharmacological properties of flosequinan. It is a novel quinolone with cardiovascular activity and is considered valuable in treating both heart failure and hypertension. Flosequinan acts as a vasodilator, dilating both veins and arteries, and shows some positive inotropic effects. Its mode of action involves intracellular calcium handling, which is crucial for its effectiveness in cardiovascular conditions (Yates, 1991).

3. Hemodynamic Benefits and Cardiac Performance

Flosequinan's impact on hemodynamic parameters and cardiac performance has been a significant area of study. It is known to improve cardiac index, stroke work index, and stroke volume index in patients with congestive heart failure. This improvement in ventricular function occurs without an increase in metabolic demand or activation of the sympathetic nervous system, highlighting its potential benefits in managing heart failure (Cavero et al., 1992).

4. Long-Term Effects and Morbidity

The long-term effects of flosequinan on morbidity and mortality in patients with severe chronic heart failure have also been explored. A study found that while flosequinan produced symptomatic benefits, it also increased the risk of death in patients with severe chronic heart failure. This highlights the need for careful consideration of the benefit-to-risk ratio in using flosequinan for long-term treatment (Packer et al., 2017).

5. Direct Myocardial Effects

Investigations into the direct myocardial effects of flosequinan have shown that it has positive inotropic and lusitropic effects in patients with heart failure. These findings are important for understanding how flosequinan improves symptoms and exercise tolerance in heart failure patients, contributing to its potential as a therapeutic agent (Burstein et al., 1992).

Safety And Hazards

Flosequinan was withdrawn from the market due to increased mortality in chronic heart failure patients, found in drug trials . It was also found that newer direct acting vasodilators such as Flosequinan have demonstrated improved exercise tolerance but have an adverse effect on mortality .

properties

IUPAC Name

7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGONJYYUKVHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048833
Record name Flosequinan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flosequinan

CAS RN

76568-02-0
Record name Flosequinan
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flosequinan [USAN:INN:BAN]
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Record name Flosequinan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13228
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Record name Flosequinan
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Record name FLOSEQUINAN
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Synthesis routes and methods I

Procedure details

A mixture of 5'-fluoro-N-methyl-2'-methylsulphinylacetylformanilide (1.99 g), prepared in a similar manner to that described in Example 8, and aqueous sodium hydroxide solution (1M; 50 ml) was stirred for 2 hours at ambient temperature and then filtered. The solid was washed with water (2×10 ml) and then toluene (2×10 ml). The solid was dried at 50° in vacuo to give 7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone, m.p.228.5°-230° (1.55 g).
Name
5'-fluoro-N-methyl-2'-methylsulphinylacetylformanilide
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of acetic anhydride (66.0 ml) and formic acid (45.0 ml) was stirred and heated at 50°-60° under nitrogen for 2 hours and then cooled to ambient temperature. 1-(4-Fluoro-2-methylaminophenyl)-2-methylsulphinylethanone (69.0 g), prepared in a similar manner to that described in Example 1, was added slowly below 30° and the mixture stirred for a further 2 hours. The mixture was cooled in an ice/salt bath to 0° and water (500 ml) added whilst maintaining the temperature below 30°. The mixture was filtered and the filtrate cooled in an ice/salt bath to 0°. Toluene (100 ml) and aqueous sodium hydroxide solution (specific gravity 1.5; 140 ml) were added sequentially, again maintaining the temperature below 30°. The mixture was stirred for 30 minutes at ambient temperature and the product collected by filtration, washed with water (200 ml), toluene (3×50 ml) and hexane (2×50 ml) and then dried at 50° in vacuo to give 7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone, m.p.228.5°-230.5° (53.7 g).
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

7-Fluoro-3-methylsulphinyl-4-quinolone (5.0 g.) was dissolved in hot butanone (250 ml.) containing anhydrous potassium carbonate (3.06 g.). The resulting suspension was stirred and treated dropwise with dimethyl sulphate (2.09 ml.). The mixture was stirred and boiled under reflux for 1 hour and filtered while hot. The filtrate was allowed to cool, giving a crystalline product. The product was collected and dried to give 7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone, m.p. 226°-8°.
Name
7-Fluoro-3-methylsulphinyl-4-quinolone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
2.09 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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